molecular formula C9H11BrO2 B13201156 (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13201156
M. Wt: 231.09 g/mol
InChI Key: KQHQGTDOJDHQGX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Note: The following description is based on the racemic counterpart of this compound, 1-(3-bromo-4-methoxyphenyl)ethan-1-ol (CAS 94670-25-4). Specific data on the (S)-enantiomer is limited in public sources. (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol is a chiral benzyl alcohol derivative offered as a high-purity synthetic building block for research and development. This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of Active Pharmaceutical Ingredients (APIs) . Its molecular structure incorporates both a bromine atom and a methoxy group on the aromatic ring, which act as reactive handles for further functionalization through cross-coupling reactions and other transformative chemical processes . The predefined chiral (S)-alcohol center is critical for constructing enantiomerically pure compounds, a key requirement in modern drug discovery. Researchers value this chiral synthon for its application in asymmetric synthesis and as a precursor for complex target molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1S)-1-(3-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3/t6-/m0/s1

InChI Key

KQHQGTDOJDHQGX-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)Br)O

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)O

Origin of Product

United States

Advanced Methodologies for the Enantioselective Synthesis of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Ol

Asymmetric Catalytic Reduction Strategies

The most direct route to (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol involves the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-4-methoxyacetophenone. This transformation can be achieved with high enantioselectivity using various catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts.

Transition Metal-Catalyzed Asymmetric Hydrogenation of 3-Bromo-4-methoxyacetophenone Precursors

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. nih.gov Complexes of rhodium and ruthenium with chiral ligands are particularly effective for this purpose. rsc.orgacs.org The success of these reactions hinges on the careful selection of the metal precursor, the chiral ligand, and the reaction conditions.

For the asymmetric hydrogenation of 3-bromo-4-methoxyacetophenone, catalyst systems based on ruthenium and rhodium are highly effective. Chiral diphosphine ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly employed to induce high levels of enantioselectivity. The steric and electronic properties of these ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the ketone and leading to the preferential formation of the (S)-enantiomer.

Key factors influencing the outcome of the hydrogenation include the choice of solvent, temperature, and hydrogen pressure. Protic solvents like methanol or ethanol (B145695) often enhance catalytic activity and enantioselectivity.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones Illustrative data based on analogous reactions.

CatalystLigandSubstrateConversion (%)Enantiomeric Excess (ee, %)Configuration
[RuCl₂(p-cymene)]₂(S)-Xyl-BINAP4-methoxyacetophenone>9998(S)
[Rh(cod)₂]BF₄(R,R)-Et-DuPhos4-bromoacetophenone10096(R)
Ru(OAc)₂(S)-BINAP(S)-BINAP3-bromoacetophenone>9995(S)

Organocatalytic Enantioselective Reductions

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an organocatalytic method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgalfa-chemistry.com This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide complex (BMS) or catecholborane. researchgate.netyoutube.com

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which in turn coordinates to the carbonyl oxygen of the ketone. nih.gov This ternary complex facilitates the stereoselective transfer of a hydride from the borane to the ketone, with the chiral catalyst directing the hydride to a specific face of the carbonyl group. The predictability of the stereochemical outcome is a key advantage of this method. For the synthesis of this compound, the (S)-oxazaborolidine catalyst would be employed.

Table 2: CBS Reduction of Substituted Acetophenones Illustrative data based on analogous reactions.

SubstrateCatalystReducing AgentYield (%)Enantiomeric Excess (ee, %)Configuration
Acetophenone(S)-Me-CBSBH₃·SMe₂9597(S)
4-Bromoacetophenone(S)-Me-CBSBH₃·SMe₂9294(S)
4-Methoxyacetophenone(S)-Me-CBSBH₃·SMe₂9698(S)

Biocatalytic Approaches to Chiral Alcohol Production

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral alcohols. Enzymes, such as ketoreductases, and whole-cell systems, including fungi and yeast, can catalyze the reduction of ketones with exceptional enantioselectivity. mdpi.com

Isolated ketoreductases (KREDs) are highly efficient biocatalysts for the asymmetric reduction of a wide range of ketones. These enzymes often exhibit excellent enantioselectivity and operate under mild reaction conditions. The reduction typically requires a stoichiometric amount of a cofactor, such as nicotinamide adenine dinucleotide phosphate (NADPH), which is regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., glucose or isopropanol). For the synthesis of this compound, a KRED that preferentially produces the (S)-alcohol would be selected from commercially available enzyme panels or through screening of microbial sources.

Whole-cell biotransformations provide a cost-effective alternative to using isolated enzymes, as they circumvent the need for enzyme purification and cofactor regeneration. nih.gov Various microorganisms, including baker's yeast (Saccharomyces cerevisiae) and other fungi, possess endogenous oxidoreductases capable of reducing ketones to chiral alcohols. researchgate.netresearchgate.net

The asymmetric reduction of 4-bromoacetophenone has been successfully demonstrated using various yeast and fungal strains, yielding the corresponding chiral alcohol with high conversion and enantiomeric excess. researchgate.net Similar success can be anticipated for the bioreduction of 3-bromo-4-methoxyacetophenone. The selection of the microbial strain is crucial, as different organisms can exhibit different stereoselectivities.

Table 3: Whole-Cell Bioreduction of Bromo-Substituted Acetophenones Data based on the asymmetric reduction of 4-bromoacetophenone. researchgate.net

MicroorganismConversion (%)Enantiomeric Excess (ee, %)Configuration
Pichia sp.64.589.8(S)
Geotrichum candidum91.997.4(R)
Aspergillus niger98.4100(R)
Rhodotorula rubra96.198.8(S)

Chiral Auxiliary-Mediated Asymmetric Syntheses

An alternative strategy for the enantioselective synthesis of chiral alcohols involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. researchgate.net After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary, such as pseudoephedrine, can be condensed with 3-bromo-4-methoxyacetophenone to form a chiral enamine or imine. nih.gov Subsequent reduction of this intermediate with a hydride source, such as lithium aluminum hydride (LiAlH₄), proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, cleavage of the auxiliary group affords the desired (1S)-chiral alcohol. While effective, this method is less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary.

Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical Application
Evans' OxazolidinonesAsymmetric aldol reactions, alkylations
PseudoephedrineAsymmetric alkylations, reductions
CamphorsultamAsymmetric Diels-Alder reactions, conjugate additions
(S)-(-)-1-PhenylethylamineResolution of racemates

Emerging Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves a shift from traditional stoichiometric reagents and volatile organic solvents to more sustainable alternatives, including catalytic processes, safer reaction media, and energy-efficient techniques. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 1-(3-bromo-4-methoxyphenyl)ethanone.

The use of large quantities of volatile organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, developing synthetic routes that operate in greener media, such as water, or under solvent-free conditions, is a key goal of green chemistry.

Aqueous Media: Water is an ideal solvent from an environmental perspective due to its non-toxicity, non-flammability, and abundance. While organic substrates are often poorly soluble in water, the use of phase-transfer catalysts or biocompatible co-solvents can overcome this limitation. Biocatalysis, employing enzymes such as ketoreductases (KREDs), is particularly well-suited to aqueous environments. These enzymatic reductions typically occur in aqueous buffers under mild pH and temperature conditions, offering high enantioselectivity. For instance, various microorganisms and their isolated enzymes have demonstrated the ability to reduce substituted acetophenones to their corresponding chiral alcohols with excellent conversion and enantiomeric excess in aqueous systems. eurekaselect.comresearchgate.net

Solvent-Free Conditions: Eliminating the solvent entirely represents an even more environmentally benign approach. Solvent-free reactions, often facilitated by mechanochemistry (ball milling) or by heating the neat reactants, can lead to reduced waste, simplified workup procedures, and sometimes, enhanced reaction rates. morressier.com The asymmetric reduction of acetophenone using sodium borohydride in the presence of a chiral auxiliary has been successfully demonstrated under solvent-free mechanochemical conditions, providing a model for how the synthesis of this compound could be approached. morressier.com

Table 1: Comparison of Reaction Media for Asymmetric Ketone Reduction
Reaction MediumCatalyst/Reagent TypeTypical ConditionsAdvantagesChallenges
Aqueous BufferKetoreductase (Enzyme)Room Temperature, pH 7-8High enantioselectivity, mild conditions, environmentally benign.Substrate solubility, enzyme stability and cost.
Solvent-FreeChiral Catalyst + Reducing AgentMechanochemical (Ball Milling) or ThermalNo solvent waste, high concentration, potential for rate enhancement.Limited substrate scope, potential for thermal decomposition.
Traditional Organic Solvent (e.g., Isopropanol)Transition Metal Catalyst (e.g., Ru-complex)25-80 °CGood substrate solubility, well-established methods.Solvent toxicity, cost, and waste generation.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are fundamental to green chemistry as they minimize the generation of waste.

The most atom-economical method for reducing a ketone to an alcohol is catalytic asymmetric hydrogenation, which utilizes molecular hydrogen (H₂) as the reducing agent. In this process, all atoms of the ketone and the hydrogen gas are incorporated into the final alcohol product, resulting in a theoretical atom economy of 100%. nih.gov Another highly atom-efficient method is asymmetric transfer hydrogenation (ATH), which typically uses isopropanol or formic acid as the hydrogen source. While the co-product (acetone or carbon dioxide) is generated, these reactions are still far more economical than classical stoichiometric reductions.

For the synthesis of this compound, a catalytic transfer hydrogenation from the parent ketone, 1-(3-bromo-4-methoxyphenyl)ethanone, represents a highly atom-economical route. Transition metal catalysts, particularly those based on Ruthenium (Ru) complexed with chiral ligands, are highly effective for this transformation. researchgate.net

Table 2: Atom Economy Calculation for the Asymmetric Transfer Hydrogenation of 1-(3-bromo-4-methoxyphenyl)ethanone
ReactantMolecular FormulaMolecular Weight (g/mol)
1-(3-bromo-4-methoxyphenyl)ethanoneC₉H₉BrO₂229.07
Isopropanol (Hydrogen Source)C₃H₈O60.10
Total Mass of Reactants289.17
ProductMolecular FormulaMolecular Weight (g/mol)
This compoundC₉H₁₁BrO₂231.09
Acetone (By-product)C₃H₆O58.08

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy = (231.09 / 289.17) x 100 = 79.9%

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org Microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature increases that can dramatically enhance reaction rates. mdpi.com This technology aligns with green chemistry principles by improving energy efficiency.

In the context of enantioselective synthesis, a key concern is whether the high temperatures achieved under microwave irradiation could lead to racemization or loss of selectivity. However, numerous studies have shown that microwave heating can significantly shorten reaction times for asymmetric transformations without compromising enantiomeric excess. umich.edu For the reduction of 1-(3-bromo-4-methoxyphenyl)ethanone, applying microwave irradiation to a catalytic asymmetric reduction could potentially reduce reaction times from hours to minutes. This rapid, energy-efficient approach is highly desirable for both laboratory-scale synthesis and industrial production. mdpi.comaminer.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Asymmetric Reduction (Hypothetical Data Based on Similar Systems)
ParameterConventional HeatingMicrowave Irradiation
Reaction Time4 - 24 hours5 - 30 minutes
Temperature60 - 80 °C80 - 120 °C
Product YieldGood to ExcellentOften Improved
Enantiomeric Excess (ee)High (>95%)Generally Maintained (>95%)

Mechanistic Elucidation of Asymmetric Induction in 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Ol Formation

Catalytic Cycle Mechanisms in Enantioselective Reduction Systems

The asymmetric reduction of prochiral ketones like 3'-bromo-4'-methoxyacetophenone is frequently accomplished using catalytic transfer hydrogenation, often employing well-defined ruthenium(II) complexes, famously pioneered by Noyori. rsc.orgmdpi.com These systems operate through a well-established catalytic cycle that involves metal-ligand cooperation. rsc.orgosti.gov

The general mechanism for asymmetric transfer hydrogenation (ATH) with a Noyori-type catalyst, such as [(arene)Ru(TsDPEN)Cl], can be outlined in several key steps. mdpi.com

Precatalyst Activation : The process begins with the activation of the 16-electron Ru(II) precatalyst. In the presence of a base, HCl is eliminated to form a coordinatively unsaturated 16-electron active catalyst. mdpi.com

Hydride Formation : The activated catalyst reacts with a hydrogen donor, commonly an isopropanol/base mixture or a formic acid/triethylamine azeotrope, to generate an 18-electron ruthenium hydride species. mdpi.com This step involves the abstraction of two hydrogen atoms from the donor molecule.

Hydrogen Transfer : The prochiral ketone, 3'-bromo-4'-methoxyacetophenone, coordinates to the ruthenium hydride complex. The two hydrogen atoms are then transferred from the catalyst to the carbonyl group of the ketone. mdpi.com This occurs via a concerted, outer-sphere mechanism, meaning the ketone is not directly bound to the metal center during the hydride transfer. rsc.orgcore.ac.uk

Product Release and Catalyst Regeneration : Upon transfer of the hydride and a proton, the chiral alcohol product, (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol, is released. The 16-electron Ru(II) complex is regenerated, allowing it to re-enter the catalytic cycle. mdpi.com

This cycle highlights the efficiency of catalytic systems, where a small amount of the chiral catalyst can produce a large quantity of the enantiomerically enriched product. osti.govmdpi.com Another significant class of catalysts used for asymmetric ketone reduction are chiral oxazaborolidines, as developed by Corey, Bakshi, and Shibata (CBS reduction). nih.govinsuf.org In this system, the oxazaborolidine catalyst coordinates with a borane (B79455) reducing agent (like BH₃-THF) and the ketone substrate, facilitating a highly enantioselective hydride transfer within a rigid transition state complex. insuf.org

Table 1: Key Steps in Noyori-Type Asymmetric Transfer Hydrogenation (ATH) Catalytic Cycle
StepDescriptionKey IntermediatesElectron Count Change (Ru Center)
1Precatalyst Activation16e- Ru(II) precatalyst → 16e- active catalyst16 → 16
2Hydride Formation16e- active catalyst + H-donor → 18e- Ru-hydride16 → 18
3Hydrogen Transfer18e- Ru-hydride + Ketone → Catalyst-Product Complex18 → 16 (after transfer)
4Catalyst RegenerationCatalyst-Product Complex → 16e- active catalyst + Alcohol16 → 16

Stereodifferentiating Transition State Geometries

The high level of enantioselectivity achieved in these reductions is determined in the hydrogen transfer step, which proceeds through a highly organized, six-membered transition state. mdpi.com The geometry of this transient state dictates which enantiotopic face of the prochiral ketone is exposed to the incoming hydride.

In the Noyori transfer hydrogenation mechanism, the stereochemical outcome is controlled by the steric and electronic interactions between the substrate and the chiral ligands on the catalyst. mdpi.com The transition state involves the ruthenium metal center, the hydride, the N-H group of the chiral diamine ligand, and the carbonyl of the ketone. The key interactions that stabilize the favored transition state are:

CH/π Interaction : An attractive interaction occurs between a C-H bond on the η⁶-arene ring of the catalyst and the π-system of the ketone's aromatic ring (the 3-bromo-4-methoxyphenyl group). This positions the electron-rich aryl group of the substrate adjacent to the catalyst's arene ring. mdpi.com

Steric Repulsion : To minimize steric hindrance, the larger substituent on the carbonyl carbon (the 3-bromo-4-methoxyphenyl group) orients itself away from the bulky components of the chiral ligand, specifically the tosyl group and the phenyl groups of the DPEN ligand. The smaller group (the methyl group) points towards the ligand. uwindsor.ca

This preferred orientation exposes one specific face of the carbonyl to the ruthenium-hydride bond, leading to the preferential formation of one enantiomer. For the reduction of 3'-bromo-4'-methoxyacetophenone with a catalyst derived from (S,S)-TsDPEN, the hydride transfer occurs to the Re-face of the ketone, yielding the (S)-alcohol. Conversely, the (R,R)-catalyst produces the (R)-alcohol.

Similarly, in the CBS reduction, the ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine. The stereoselectivity is governed by the conformation of the resulting complex, where the larger substituent of the ketone is positioned equatorially in a chair-like, six-membered ring transition state to avoid steric clashes with the catalyst's framework, thereby directing the borane attack to the opposite face. mdpi.com

Influence of Substrate and Catalyst Structure on Stereoselectivity

The enantioselectivity of the asymmetric reduction is highly sensitive to the electronic and steric properties of both the substrate and the catalyst. ijprs.com

Substrate Structure: For derivatives of acetophenone, substituents on the aromatic ring can significantly influence both the reaction rate and the enantiomeric excess (ee) of the product.

Electronic Effects : The presence of an electron-withdrawing group, such as the bromine atom at the meta-position in 3'-bromo-4'-methoxyacetophenone, can accelerate the rate of reduction. researchgate.net Electron-donating groups, like the methoxy (B1213986) group at the para-position, can have the opposite effect. These electronic factors can also modulate the CH/π interactions in the transition state, subtly affecting the enantioselectivity. mdpi.com

Steric Effects : The steric bulk of the substituents influences how the substrate fits into the chiral pocket of the catalyst. While the 3-bromo-4-methoxyphenyl group provides a clear steric differentiation from the methyl group, variations in substituent positions on other substrates have been shown to impact the ee. For instance, ortho-substituted acetophenones often yield higher enantioselectivity due to increased steric hindrance that locks the substrate into a more defined conformation in the transition state. mdpi.comijprs.com

Catalyst Structure: The design of the chiral catalyst is the most critical factor in achieving high stereoselectivity.

Chiral Ligand : In Noyori-type catalysts, the chiral backbone of the ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), creates the chiral environment. The steric and electronic properties of the substituents on this ligand are crucial for effective stereochemical communication.

Arene Ligand : The η⁶-arene ligand on the ruthenium (e.g., p-cymene (B1678584), benzene (B151609), hexamethylbenzene) also plays a role. Its size and electronic nature influence the catalyst's activity and the stability of the key CH/π interaction. Generally, less bulky arenes like benzene lead to higher catalyst activity. mdpi.com

Oxazaborolidine Structure : In CBS reductions, modifications to the amino alcohol precursor of the oxazaborolidine catalyst can fine-tune selectivity. For example, the B-methyl derivative of the catalyst is often favored due to its greater stability compared to the parent B-H catalyst. ijprs.com

The interplay of these factors is complex, and achieving high enantioselectivity often requires careful matching of the catalyst system to the specific substrate.

Table 2: Influence of Structural Features on Enantioselectivity in Asymmetric Ketone Reduction
Structural FeatureComponentInfluence on StereoselectivityExample/Observation
SubstrateElectronic SubstituentsModulates reaction rate and strength of non-covalent interactions (e.g., CH/π) in the transition state.Electron-withdrawing groups can increase reaction speed. researchgate.net
Steric BulkGreater steric difference between ketone substituents (RL vs RS) generally leads to higher ee. Ortho-substituents can enhance ee. mdpi.comReduction of 2'-methylacetophenone (B146604) often gives higher ee than acetophenone.
CatalystChiral LigandThe primary source of asymmetry. Its rigid structure creates a well-defined chiral pocket.(S,S)-TsDPEN ligand directs hydride attack to one face of the ketone.
Ancillary Ligands (e.g., Arene)Affects catalyst activity and stability of the transition state.Catalyst activity order: benzene > p-cymene > hexamethylbenzene. mdpi.com

Stereochemical Characterization and Enantiopurity Assessment of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Ol

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are paramount for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC), when coupled with chiral stationary phases (CSPs), provide robust methods for determining the enantiomeric excess (e.e.) of chiral compounds.

Chiral HPLC is a widely adopted method for the enantioseparation of chiral alcohols due to its versatility and high resolution. uma.es The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of racemic mixtures. nih.gov

For the analysis of 1-(3-bromo-4-methoxyphenyl)ethan-1-ol, a normal-phase chiral HPLC method would be highly suitable. The selection of the chiral stationary phase is crucial, with columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) often providing excellent selectivity for this class of compounds. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomers. rsc.org The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov

Below is an illustrative data table detailing a potential chiral HPLC method for the enantiomeric analysis of 1-(3-bromo-4-methoxyphenyl)ethan-1-ol.

ParameterValue
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) Approximately 12.5 min
Retention Time (S-enantiomer) Approximately 15.2 min
Resolution (Rs) > 2.0

This data is illustrative and based on methods for structurally similar compounds.

Chiral gas chromatography is another powerful technique for the separation of volatile enantiomers. gcms.cz For compounds like 1-(3-bromo-4-methoxyphenyl)ethan-1-ol, derivatization to a more volatile ester or ether may be necessary to improve chromatographic performance. The use of capillary columns coated with cyclodextrin (B1172386) derivatives is a common approach for the chiral separation of alcohols and their derivatives. gcms.cz

The underlying principle of separation in chiral GC is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different volatilities and thus different retention times. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that are optimized to maximize the resolution between the enantiomeric peaks.

An example of a chiral GC methodology for the analysis of the acetylated derivative of 1-(3-bromo-4-methoxyphenyl)ethan-1-ol is presented in the table below.

ParameterValue
Column Cyclodextrin-B (2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 10 min
Detector Flame Ionization Detector (FID) at 275 °C
Retention Time (R-enantiomer derivative) Approximately 18.3 min
Retention Time (S-enantiomer derivative) Approximately 18.9 min

This data is illustrative and based on established chiral GC methodologies.

Spectroscopic Approaches for Stereochemical Assignment

Spectroscopic methods provide invaluable information about the three-dimensional arrangement of atoms in a molecule, enabling the assignment of the absolute configuration of a stereocenter.

NMR spectroscopy, in conjunction with chiral auxiliary reagents, is a widely used method for the determination of enantiomeric purity and the assignment of absolute configuration. researchgate.net Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used to create a diastereomeric environment for the enantiomers, which results in the differentiation of their NMR signals. nih.gov

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the alcohol to form diastereomeric esters. rsc.org The differing spatial arrangement of the phenyl and trifluoromethyl groups of the Mosher's acid moiety relative to the substituents on the chiral center of the alcohol leads to distinct chemical shifts for the protons of the two diastereomers in the ¹H NMR spectrum. By analyzing these chemical shift differences (Δδ), the absolute configuration of the alcohol can be determined.

The following table illustrates the expected ¹H NMR chemical shift differences for the methoxy (B1213986) protons of the diastereomeric Mosher's esters of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol.

ProtonChemical Shift δ (ppm) of (R)-Mosher's EsterChemical Shift δ (ppm) of (S)-Mosher's EsterΔδ (δS - δR) (ppm)
-OCH₃ 3.853.95+0.10
-CH(OH) 5.985.92-0.06
-CH₃ 1.551.50-0.05

This data is a representative example based on the principles of Mosher's acid analysis.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of enantiomers. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, is a unique fingerprint of a specific enantiomer.

For this compound, the electronic transitions of the aromatic chromophore will be perturbed by the chiral center, giving rise to a distinct CD spectrum. The sign of the Cotton effect at a particular wavelength can often be correlated with the absolute configuration by comparison with the spectra of structurally related compounds with known stereochemistry or with theoretical calculations.

A hypothetical CD spectrum for this compound might exhibit the following characteristics.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
280-1500
250+2500
220-8000

This data is illustrative of a typical CD spectrum for a chiral aromatic alcohol.

Polarimetric Measurement for Optical Purity

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. libretexts.org The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). libretexts.org The specific rotation, [α], is a fundamental physical property of a pure enantiomer. libretexts.org

The optical purity of a sample of this compound can be determined by comparing its observed specific rotation to the specific rotation of the enantiomerically pure substance. The enantiomeric excess (e.e.) is then numerically equal to the optical purity. masterorganicchemistry.com

For instance, if the specific rotation of enantiomerically pure this compound is known, the enantiomeric excess of a synthesized batch can be readily calculated.

CompoundSpecific Rotation [α]D²⁵ (c=1, CHCl₃)
This compound -45.5°
(1R)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol +45.5°

These values are hypothetical and based on typical values for similar chiral alcohols.

Using this data, if a sample of 1-(3-bromo-4-methoxyphenyl)ethan-1-ol exhibits a specific rotation of -36.4°, the optical purity and enantiomeric excess would be calculated as:

Optical Purity = (-36.4° / -45.5°) x 100% = 80%

Enantiomeric Excess (e.e.) = 80%

Derivatization and Synthetic Transformations of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Ol

Conversion to Other Enantiomerically Pure Building Blocks

The chiral integrity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol makes it an excellent precursor for the synthesis of other enantiomerically pure building blocks. A key transformation in this regard is the conversion of the secondary alcohol to a chiral amine. This can be achieved through a variety of methods, often involving an intermediate step.

One common strategy involves the oxidation of the alcohol to the corresponding ketone, 3-bromo-4-methoxyacetophenone. This prochiral ketone can then undergo asymmetric reductive amination. This process utilizes a chiral auxiliary or a chiral catalyst to introduce an amino group, yielding a chiral amine with high enantiomeric excess. For instance, reductive amination using a chiral amine as the auxiliary, followed by hydrogenolysis, can provide the desired α-chiral primary amine. researchgate.net

Alternatively, the Mitsunobu reaction offers a pathway to convert the alcohol to an amine with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov By employing a nitrogen nucleophile such as phthalimide, followed by hydrolysis (Gabriel synthesis), the (R)-amine can be obtained. The use of hydrazoic acid (HN3) or its equivalents, followed by reduction (Staudinger reaction), also yields the inverted amine.

These transformations are summarized in the table below:

TransformationReagents and ConditionsProduct TypeKey Features
Oxidation followed by Asymmetric Reductive Amination1. Oxidizing agent (e.g., PCC, Swern) 2. Chiral auxiliary/catalyst, NH3 source, reducing agent (e.g., H2/Pd-C)Chiral amineAccess to either amine enantiomer depending on the chiral catalyst.
Mitsunobu Reaction1. PPh3, DEAD/DIAD 2. Nitrogen nucleophile (e.g., phthalimide, HN3) 3. Deprotection/ReductionChiral amineInversion of stereochemistry at the chiral center.

The resulting chiral amines are themselves versatile building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Reactions Involving the Secondary Hydroxyl Functionality

The secondary hydroxyl group in this compound is a primary site for a variety of chemical modifications. These reactions can be used to protect the alcohol, to introduce new functional groups, or to alter the stereochemistry of the chiral center.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 3-bromo-4-methoxyacetophenone, using a range of oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane. organic-chemistry.orglibretexts.org The resulting ketone serves as a key intermediate for various synthetic routes, including the aforementioned asymmetric reductive amination.

The following table outlines key reactions at the secondary hydroxyl group:

Reaction TypeTypical ReagentsProduct
OxidationPCC, Swern Oxidation, Dess-Martin Periodinane3-bromo-4-methoxyacetophenone
Stereochemical Inversion (via Mitsunobu)1. PPh3, DEAD, Carboxylic Acid 2. Hydrolysis (e.g., LiOH)(1R)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol

Regioselective and Stereoselective Functionalizations of the Aryl Moiety

The bromine atom on the aromatic ring of this compound provides a handle for a multitude of regioselective and stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation is highly versatile, tolerates a wide range of functional groups, and can be used to introduce various aryl, heteroaryl, vinyl, or alkyl substituents at the bromine-bearing carbon. The stereocenter at the benzylic position is typically unaffected under these conditions.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes, and the stereochemistry of the newly formed double bond can often be controlled.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to a wide array of arylamine derivatives while preserving the chirality of the alcohol.

These cross-coupling reactions are summarized below:

Reaction NameCoupling PartnerProduct TypeCatalyst/Ligand System (Examples)
Suzuki-Miyaura CouplingOrganoboron (e.g., R-B(OH)2)Biaryl, Styrenyl, etc.Pd(PPh3)4, Pd(OAc)2/SPhos
Heck-Mizoroki ReactionAlkeneSubstituted AlkenePd(OAc)2, P(o-tol)3
Buchwald-Hartwig AminationAmine (R-NH2)ArylaminePd2(dba)3, BINAP

Formation of Chiral Esters and Ethers for Synthetic Applications

The secondary hydroxyl group of this compound can be converted into chiral esters and ethers, which are valuable intermediates in multistep syntheses. These transformations often serve to protect the hydroxyl group or to introduce a new functionality with retention of the original stereochemistry.

Esterification: Chiral esters can be synthesized through Fischer esterification, where the alcohol is reacted with a carboxylic acid under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com Alternatively, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base provides a milder route to the corresponding ester. The Mitsunobu reaction, as mentioned earlier, can also be employed for ester formation, but with inversion of stereochemistry. wikipedia.orgnih.gov

Etherification: The Williamson ether synthesis is a common method for preparing chiral ethers from this alcohol. francis-press.comyoutube.commasterorganicchemistry.comyoutube.comlibretexts.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. This reaction proceeds with retention of configuration at the chiral center.

These derivatives are useful in a variety of synthetic applications, including as chiral auxiliaries, in the synthesis of natural products, and in the development of new pharmaceutical agents.

DerivativeMethod of SynthesisKey Features
Chiral EstersFischer Esterification, AcylationRetention of stereochemistry.
Chiral EthersWilliamson Ether SynthesisRetention of stereochemistry.

Computational and Theoretical Investigations Pertaining to 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Ol

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. dntb.gov.ua It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. psu.eduresearchgate.net For a chiral molecule like (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol, DFT calculations are instrumental in understanding its three-dimensional structure and the distribution of electrons within the molecule.

Furthermore, DFT provides valuable information about the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative Data from a Hypothetical DFT Study on this compound

Property Calculated Value
Relative Conformational Energy (Conformer 1) 0.00 kcal/mol
Relative Conformational Energy (Conformer 2) 1.52 kcal/mol
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.

Molecular Modeling of Enantioselective Reaction Pathways

The synthesis of a single enantiomer of a chiral molecule, such as this compound, requires an enantioselective reaction. A common route to such chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 3'-bromo-4'-methoxyacetophenone. Molecular modeling techniques, often in conjunction with DFT, are invaluable for understanding the mechanisms of these reactions and the origins of enantioselectivity.

Computational studies can model the entire reaction pathway, including the structures of the reactants, the transition states, and the products. By comparing the activation energies of the transition states leading to the (S) and (R) enantiomers, the enantioselectivity of a given catalyst can be predicted. These models can elucidate the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate, the catalyst, and the reducing agent that govern the stereochemical outcome.

For example, in a catalyzed reduction, the prochiral ketone can bind to the chiral catalyst in two different ways, leading to the two possible enantiomeric products. Molecular modeling can determine the relative stability of these two pre-reaction complexes and the energies of the respective transition states for the hydride transfer. A lower activation energy for the pathway leading to the (S)-enantiomer would explain the experimentally observed preference for this product. These computational insights are crucial for the rational design of new and more efficient catalysts for asymmetric synthesis.

Prediction of Spectroscopic Parameters and Stereochemical Descriptors

Computational methods are increasingly used to predict spectroscopic parameters, which is particularly useful for the structural elucidation and stereochemical assignment of chiral molecules. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) have become a standard tool in organic chemistry. researchgate.netgithub.io The process typically involves:

A conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer using a suitable DFT functional and basis set.

Calculation of the NMR shielding tensors for each conformer.

Averaging of the chemical shifts based on the Boltzmann population of the conformers.

The calculated chemical shifts can then be compared to experimental data to confirm the structure of the molecule. This is especially valuable for complex molecules where empirical prediction methods may be less accurate.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the absolute configuration of chiral molecules. psu.eduustc.edu.cnrsc.org The prediction of ECD and VCD spectra using time-dependent DFT (TD-DFT) has become a reliable method for determining the absolute stereochemistry of a chiral center. psu.eduustc.edu.cn

The computational workflow involves calculating the excitation energies and rotational strengths for the electronic (for ECD) or vibrational (for VCD) transitions of a specific enantiomer, for instance, the (S)-enantiomer. The resulting theoretical spectrum is then compared to the experimental spectrum. A good match between the calculated spectrum for the (S)-enantiomer and the experimental spectrum confirms the absolute configuration as (S). This combination of experimental measurement and theoretical calculation provides a powerful and non-destructive method for stereochemical assignment. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Parameter Predicted Value Experimental Value
¹H NMR Chemical Shift (CH-OH) 4.85 ppm 4.88 ppm
¹³C NMR Chemical Shift (CH-OH) 70.2 ppm 70.5 ppm

Note: The data in this table is hypothetical and for illustrative purposes only.

Strategic Applications of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Ol As a Chiral Building Block

Role in the Asymmetric Synthesis of Biologically Relevant Frameworks

The primary application of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol in the synthesis of biologically active frameworks lies in its function as a precursor to chiral amines. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules, including alkaloids, amino alcohols, and neurotransmitter analogues. The stereocenter in the chiral amine is crucial for its biological activity, as enantiomers often exhibit significantly different pharmacological profiles.

The conversion of the chiral alcohol to the corresponding chiral amine can be achieved through several well-established synthetic routes. A common strategy involves the activation of the hydroxyl group, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine. This two-step process generally proceeds with high fidelity, preserving the stereochemical integrity of the chiral center.

Table 1: Synthetic Transformation of this compound to a Chiral Amine

StepReactionReagentsProduct
1MesylationMethanesulfonyl chloride, Triethylamine(1S)-1-(3-bromo-4-methoxyphenyl)ethyl methanesulfonate
2Azide SubstitutionSodium azide(1R)-1-(3-bromo-4-methoxyphenyl)ethyl azide
3ReductionLithium aluminum hydride or Hydrogenation (e.g., H₂, Pd/C)(1R)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

The resulting chiral amine, (1R)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, serves as a key intermediate for the construction of more complex biologically relevant frameworks. The bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of various substituents to modulate the biological activity of the target molecule. This approach is particularly valuable in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

Precursor in the Total Synthesis of Natural Products and Analogues

While direct application of this compound in the total synthesis of a specific natural product is not widely documented, its structural features make it an ideal starting material for the synthesis of natural product analogues. Many natural products, particularly those with adrenergic or dopaminergic activity, contain a phenylethanolamine scaffold. The subject compound provides a chiral template that can be elaborated to mimic the core structure of these natural products.

The true synthetic power of this building block in this context lies in the strategic use of the bromine atom. Through modern cross-coupling methodologies such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, the bromo-substituent can be replaced with a wide variety of carbon- or heteroatom-based fragments. This enables the synthesis of a diverse range of analogues of a natural product, where the modification at the 3-position of the phenyl ring can lead to improved potency, selectivity, or pharmacokinetic properties.

Table 2: Potential Cross-Coupling Reactions for the Elaboration of this compound

Reaction TypeCoupling PartnerCatalyst System (Example)Resulting Structure
Suzuki CouplingAryl or Vinyl Boronic AcidPd(PPh₃)₄, BaseBiaryl or Styrenyl derivative
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, BasePhenylacetylene derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand, Base3-Amino-phenyl derivative
Stille CouplingOrganostannanePd(PPh₃)₄Aryl or Vinyl derivative

This strategy allows for the systematic exploration of the chemical space around a natural product scaffold, a crucial step in the development of new therapeutic agents.

Utilization in the Development of Advanced Chemical Intermediates

Beyond its direct use in the synthesis of final target molecules, this compound is a valuable starting material for the preparation of more complex, advanced chemical intermediates. These intermediates can be designed to contain multiple functional groups and stereocenters, streamlining the synthesis of complex molecules by providing larger, pre-functionalized building blocks.

The hydroxyl group of the parent alcohol can be protected and the bromine atom can be used as a starting point for the construction of a more elaborate side chain. For example, a Suzuki coupling reaction can be performed to introduce a new aryl or heteroaryl ring, followed by further functionalization of this newly introduced ring. Subsequently, the protecting group on the alcohol can be removed and the hydroxyl group can be converted into other functionalities, such as an ether or an ester, or used as a handle for further synthetic transformations.

This approach allows for the generation of a library of advanced intermediates, each with a unique substitution pattern on the phenyl ring, while retaining the crucial stereochemical information at the benzylic position. These intermediates are highly sought after in the pharmaceutical and agrochemical industries for their potential to accelerate the discovery and development of new chemical entities.

Table 3: Exemplary Derivatization of this compound to Advanced Intermediates

Starting MaterialReaction SequenceResulting Advanced Intermediate
This compound1. Protection of OH (e.g., as TBDMS ether) 2. Suzuki coupling with 4-pyridylboronic acid 3. Deprotection of OH(1S)-1-(4-methoxy-3-(pyridin-4-yl)phenyl)ethan-1-ol
This compound1. Conversion of OH to OMe (Williamson ether synthesis) 2. Sonogashira coupling with trimethylsilylacetylene (B32187) 3. Removal of TMS group(S)-1-(4-methoxy-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-ol

Future Perspectives and Research Challenges in the Study of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Ol

Development of Next-Generation Catalytic Systems for Enhanced Sustainability and Efficiency

The future production of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol and similar chiral alcohols hinges on the creation of advanced catalytic systems that are both environmentally benign and highly efficient. Research is moving away from traditional methods that often use stoichiometric amounts of hazardous reagents. wikipedia.org The focus is now on catalytic approaches that are atom-economic and utilize greener solvents and reagents. researchgate.netrsc.org

A significant area of development is in heterogeneous catalysis , where catalysts are immobilized on solid supports. This approach simplifies catalyst recovery and reuse, which is crucial for sustainable industrial processes. encyclopedia.pub For instance, metal catalysts like vanadium and palladium have been supported on materials such as mesoporous silica (B1680970) for use in the dynamic kinetic resolution (DKR) of alcohols. encyclopedia.pubmdpi.com Furthermore, single-atom catalysts (SACs) are being explored to maximize atom utilization, a key principle of green chemistry, thereby reducing metal waste. mdpi.com

Biocatalysis represents another cornerstone of sustainable synthesis. scrivenerpublishing.com The use of enzymes, such as lipases and ketoreductases, offers high enantioselectivity under mild reaction conditions. mdpi.comnih.gov Future work will likely involve enzyme evolution technologies to enhance the stability and activity of these biocatalysts for specific substrates like 3-bromo-4-methoxyacetophenone. chinayyhg.com Combining chemo- and biocatalysis, as seen in metal/lipase co-catalyzed DKR, is a powerful strategy to create efficient and sustainable synthetic routes. encyclopedia.pubmdpi.com

Additionally, novel catalyst systems are being designed to improve reaction efficiency and sustainability. This includes the development of regenerable coenzyme NAD(P)H models for biomimetic asymmetric reduction, which mimics natural metabolic processes. dicp.ac.cn Other innovative approaches involve using deep eutectic solvents (DES) as catalytic media for alcohol oxidation or creating nanoparticle-based catalysts with high surface areas for enhanced reactivity. nih.govfrontiersin.org

Catalyst TypeKey Features & AdvantagesResearch Direction
Heterogeneous Catalysts Easy recovery and reusability; Increased stability. encyclopedia.pubDevelopment of novel support materials; Single-atom catalysts for maximum atom efficiency. mdpi.com
Biocatalysts (Enzymes) High enantioselectivity; Mild reaction conditions; Environmentally benign. nih.govEnzyme evolution for improved substrate scope and stability; Whole-cell biocatalysis. chinayyhg.com
Chemo-enzymatic Systems Combines the advantages of both chemical and biological catalysts. mdpi.comOptimization of compatibility between metal catalysts and enzymes for one-pot reactions. mdpi.com
Biomimetic Catalysts Use of regenerable coenzyme models (NAD(P)H); Mimics natural systems. dicp.ac.cnDesign of more robust and efficient chiral NAD(P)H models. dicp.ac.cn
Nanocatalysts High surface area-to-volume ratio; Enhanced catalytic activity. frontiersin.orgSynthesis of well-defined nanoparticles and composites for selective transformations. frontiersin.org

Implementation of Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the synthesis of chiral compounds like this compound. omicsonline.org These computational tools can significantly accelerate the discovery and optimization of complex chemical reactions, reducing the reliance on time-consuming trial-and-error experimentation. azorobotics.comnih.gov

One of the primary applications of ML is in the prediction of catalyst performance . Algorithms can be trained on existing reaction data to predict the enantioselectivity of a given catalyst for a specific substrate. nih.govcam.ac.uk This allows for the rapid in silico screening of vast libraries of potential catalysts to identify the most promising candidates for laboratory testing. researchgate.net For example, ML models using 2D molecular descriptors have been shown to reliably predict highly selective asymmetric catalysts without the need for intensive quantum chemical computations. azorobotics.com This data-driven approach can uncover non-obvious structure-activity relationships, guiding chemists toward more effective catalyst designs. azorobotics.com

AI is also being used for reaction optimization . Machine learning algorithms can analyze the complex interplay between various reaction parameters—such as temperature, pH, solvent, and agitation speed—to identify the optimal conditions for maximizing yield and enantiomeric excess (ee). qu.edu.qa This is particularly valuable for biocatalytic processes, where cellular metabolism and enzyme activity are sensitive to multiple variables. qu.edu.qa

AI/ML Application AreaObjectiveMethodologiesPotential Impact
Catalyst Discovery Identify optimal catalysts for high enantioselectivity. azorobotics.comPredictive models based on molecular descriptors; Screening of virtual catalyst libraries. azorobotics.comresearchgate.netReduced time and cost for catalyst development; Discovery of novel catalyst structures. cam.ac.uk
Reaction Optimization Determine the best reaction conditions to maximize yield and purity. qu.edu.qaAnalysis of experimental parameters (temperature, pH, solvent) using ML algorithms. qu.edu.qaHigher process efficiency and robustness; Faster process development. nih.gov
Ligand Design Create novel chiral ligands with enhanced performance. rsc.orgDeep generative models trained on known ligand structures. rsc.orgExpansion of the available toolkit of chiral catalysts.
Process Prediction Forecast the outcome of new, untested reactions. cam.ac.ukMeta-learning workflows and transfer learning from existing reaction data. cam.ac.ukrsc.orgMore efficient planning of experimental work; Early identification of promising synthetic routes.

Exploration of Novel Synthetic Utilities and Transformations

While this compound is a valuable chiral building block, ongoing research seeks to expand its synthetic utility and explore novel transformations. Chiral alcohols are foundational intermediates in the synthesis of a wide array of more complex molecules, particularly active pharmaceutical ingredients. nih.govrroij.com

The presence of multiple functional groups in this compound—a chiral secondary alcohol, a bromo-substituent, and a methoxy (B1213986) group on an aromatic ring—provides numerous handles for diverse chemical modifications. The selective transformation of halophenols and their derivatives is an area of interest for creating synthons with higher reactivity for drug synthesis. mdpi.com The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This opens pathways to a vast range of derivatives that can be screened for biological activity.

Furthermore, research into fundamental reactions involving chiral alcohols continues to evolve. For example, the development of methods for the asymmetric synthesis of more complex chiral tertiary alcohols remains a significant challenge due to steric hindrance. rsc.orgresearchgate.net Insights gained from the synthesis of secondary alcohols like this compound could inform strategies to tackle these more difficult transformations.

Another avenue of exploration is the use of this chiral alcohol as a starting material for entirely new applications. The direct, enantioselective addition of water to unactivated alkenes is considered a "dream reaction" in synthesis, and enzymatic systems are being developed to achieve this transformation, offering a highly atom-economical route to chiral alcohols from simple precursors. nih.gov Conversely, the selective oxidation of secondary alcohols to the corresponding ketones is also a critical transformation, and developing greener catalytic methods for this process is an active area of research. frontiersin.org

Q & A

Basic: What are the common synthetic routes for preparing (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol?

Methodological Answer:
The compound is typically synthesized via stereoselective reduction of a brominated acetophenone precursor. For example, 2-bromo-1-(3-methoxyphenyl)ethan-1-one can be reduced using chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective reducing agents like (R)-CBS (Corey-Bakshi-Shibata) reagents. Sodium borohydride in combination with chiral ligands may also achieve high enantiomeric excess . Post-reduction, purification via column chromatography or recrystallization ensures purity.

Advanced: How can researchers achieve high enantiomeric purity in the synthesis of this compound?

Methodological Answer:
Enantiomeric purity is optimized through:

  • Chiral Catalysts : Use of Ru-BINAP complexes for asymmetric hydrogenation, achieving >90% ee .
  • Kinetic Resolution : Enzymatic reduction with ketoreductases (e.g., KREDs) selectively reduces the desired enantiomer .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol mobile phases quantifies enantiomeric ratios .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, bromine coupling patterns) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 245.9974) .
  • Polarimetry : Optical rotation ([α]D20_D^{20}) validates stereochemistry (e.g., -45.49° for (S)-enantiomer in CHCl3_3) .

Advanced: How do variations in reaction conditions impact the yield and stereoselectivity of this compound?

Methodological Answer:

  • Solvent : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interaction, enhancing stereoselectivity vs. ethanol .
  • Temperature : Lower temperatures (-20°C) reduce racemization during reduction .
  • Catalyst Loading : Substoichiometric CBS reagent (0.1 equiv.) minimizes side reactions while maintaining >85% ee .

Basic: What are the key solubility properties of this compound in common laboratory solvents?

Methodological Answer:
The compound is sparingly soluble in water but dissolves readily in ethanol, dichloromethane, and chloroform. Solubility in hexane is low (<1 mg/mL), necessitating polar solvents for reactions. Phase diagrams or saturation point assays can quantify solubility .

Advanced: What strategies mitigate racemization during synthesis or purification?

Methodological Answer:

  • Acid-Free Conditions : Avoid acidic workup to prevent protonation of the hydroxyl group, which accelerates racemization .
  • Low-Temperature Purification : Flash chromatography at 4°C stabilizes the chiral center .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture and CO2_2, reducing unwanted hydrolysis .

Basic: How is the bromine substituent utilized in further chemical modifications?

Methodological Answer:
The bromine atom serves as a reactive site for:

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives .
  • Nucleophilic Substitution : Replacement with amines (e.g., SNAr reactions) for functionalized analogs .

Advanced: What computational methods predict this compound’s reactivity in substitution reactions?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models transition states for bromine displacement .
  • MD Simulations : GROMACS predicts solvation effects on reaction kinetics in ethanol/water mixtures .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential inhalation toxicity (ECHA Category 4) .
  • Waste Disposal : Halogenated waste containers for bromine-containing byproducts .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Structural Variants : Synthesize analogs with halogen (F, Cl), alkyl, or methoxy substitutions at positions 3 and 4 .
  • Bioassays : Test antimicrobial activity via MIC assays (e.g., against S. aureus), comparing IC50_{50} values .
  • Molecular Docking : AutoDock Vina screens derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.